2-(2-Aminooxazol-5-yl)phenol
Description
Contextualization within Heterocyclic Chemistry and Oxazole (B20620) Derivatives
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Five-membered heterocyclic rings are fundamental components of numerous biologically active compounds. globalscientificjournal.com Among these, oxazoles—five-membered heterocycles containing one oxygen and one nitrogen atom—are pivotal scaffolds in the development of drugs with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties. semanticscholar.org
The 2-aminooxazole core of the title compound is particularly noteworthy. It is considered a bioisostere of 2-aminothiazole (B372263), a well-established "privileged structure" in medicinal chemistry. nih.govscholarsresearchlibrary.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a drug candidate. nih.gov In this case, the oxygen atom of the oxazole ring replaces the sulfur atom of the thiazole (B1198619) ring. nih.gov This substitution can offer advantages, such as potentially improving physicochemical properties like solubility and altering metabolic pathways by removing the easily oxidizable sulfur atom. nih.govmdpi.com The investigation of 2-aminooxazole derivatives, therefore, represents a logical and strategic extension of the extensive research conducted on 2-aminothiazoles. nih.govscispace.com
Structural Significance of the 2-(2-Aminooxazol-5-yl)phenol Scaffold in Chemical Biology and Synthesis
The scaffold of this compound is significant due to the combination of two key functional groups: the 2-aminooxazole ring and the phenol (B47542) group. evitachem.com This unique arrangement makes it a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, thus appearing in a range of biologically active compounds. nih.govresearchgate.net
The structural features of the compound make it a versatile intermediate in organic synthesis. evitachem.com The amino group on the oxazole ring can function as a nucleophile, enabling substitution reactions, while the phenolic hydroxyl group can undergo oxidation to form quinone-type derivatives. evitachem.com These reactive sites allow for the chemical modification and elaboration of the scaffold to create libraries of new molecules for biological screening. evitachem.com The development of efficient synthetic methods, such as microwave-assisted synthesis, has facilitated the production of oxazole derivatives, making these scaffolds more accessible for research. evitachem.comresearchgate.netacs.org
Overview of Research Trajectories and Emerging Applications for the Compound
Research into this compound and its derivatives is primarily driven by its potential in medicinal chemistry and drug discovery. evitachem.com Studies have explored its utility as a lead compound for developing new therapeutic agents, with investigations into its potential antimicrobial, antiproliferative, and anticancer activities. evitachem.com
A prominent research trajectory involves the direct comparison of 2-aminooxazole derivatives with their 2-aminothiazole counterparts. nih.gov Studies have demonstrated that this isosteric replacement can lead to compounds with improved physicochemical properties and enhanced biological activity. mdpi.com For instance, certain 2-aminooxazole derivatives have shown significantly improved water solubility and potent activity against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis. mdpi.com The 2-aminooxazole scaffold is being explored for its ability to modulate protein-protein interactions and for the development of enzyme inhibitors. mdpi.comacs.org The ongoing synthesis and evaluation of new derivatives continue to expand the potential applications of this chemical scaffold in the search for novel therapeutics. semanticscholar.orgmdpi.com
Compound Data
Below are the chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | evitachem.com |
| Molecular Weight | 176.17 g/mol | evitachem.com |
| CAS Number | 1936592-69-6 | evitachem.com |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(2-amino-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H,(H2,10,11) |
InChI Key |
MMZXLTMSAISZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Aminooxazol 5 Yl Phenol and Its Derivatives
Classical Synthetic Routes to 2-(2-Aminooxazol-5-yl)phenol
Traditional methods for synthesizing this compound have laid the groundwork for more advanced techniques. These routes often involve condensation and multi-step reactions.
Condensation Reactions Involving 2-Aminophenol (B121084) and Oxazole (B20620) Precursors
A primary and straightforward method for the synthesis of this compound involves the condensation reaction of 2-aminophenol with suitable oxazole precursors. evitachem.com In this approach, 2-aminophenol is reacted with aldehydes under either acidic or basic conditions, which facilitates the formation of the oxazole ring. evitachem.com The process is a type of cyclization reaction, where precise control of reaction parameters such as temperature and pH is crucial for successful ring formation. evitachem.com
Several established methods for synthesizing the core oxazole structure can be adapted for this purpose, including:
Multi-Step Synthesis Approaches and Reaction Pathways
More complex synthetic strategies for this compound and its derivatives often involve multiple steps. These pathways can offer greater control over the final structure and allow for the introduction of various functional groups.
One such multi-step synthesis starts with pyrimidin-2(1H)-one, which is converted to 2-amino-5-aryloxazoles through a sequence involving oxazolo[3,2-a]pyrimidinium salts. msu.ru This process includes:
Another approach involves the copper-mediated cross-coupling of thioesters with functionalized organostannanes, providing a concise pathway from carboxylic acids to 2-aminooxazoles. nih.gov
Advanced Synthetic Approaches to this compound
Recent advancements in synthetic chemistry have led to more efficient, sustainable, and versatile methods for producing this compound and its derivatives. These approaches often utilize catalysts, green chemistry principles, and continuous flow technologies.
Catalyst-Assisted Synthesis (e.g., Metal Catalysts, Ionic Liquids)
Catalysts play a pivotal role in modern organic synthesis by enhancing reaction rates, improving yields, and enabling reactions under milder conditions.
| Catalyst Type | Example | Application in Oxazole Synthesis | Reference |
|---|---|---|---|
| Metal Catalyst | Copper (Cu(OTf)₂) | Synthesis of benzoxazoles from substituted benzanilides. | ijpsonline.com |
| Metal Catalyst | Palladium/Copper | Direct arylation for the synthesis of 2,4-disubstituted oxazoles. | ijpsonline.com |
| Ionic Liquid | [bmim]Br | Solvent in the van Leusen synthesis of oxazoles. | ijpsonline.com |
| Ionic Liquid | [BsMeP][OTf] | Catalyst for the synthesis of benzoxazole derivatives. | ijpsonline.com |
Exploration of Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches have been applied to the synthesis of oxazole derivatives.
| Green Chemistry Approach | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. | Synthesis of 2-aminooxazole derivatives from aromatic ketones. | ijpsonline.com |
| Ultrasonication | Accelerated reactions, improved yields. | Synthesis of 2-phenyloxazoline. | ijpsonline.com |
| Aqueous-Phase Synthesis | Use of water as a solvent, reducing hazardous waste. | One-pot synthesis of 2-aminothiazole-5-carboxylates. | organic-chemistry.org |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. In an industrial setting, continuous flow reactors can be used to enhance the efficiency and yield of this compound synthesis. evitachem.com
The application of flow chemistry has been explored in the context of prebiotic chemistry, demonstrating the uninterrupted, multistep synthesis of key heterocyclic compounds like 2-aminooxazole from simple, plausible prebiotic feedstock molecules. nih.govrsc.org This approach mimics natural geochemical scenarios and can enhance the efficiency of the synthesis. nih.gov While a continuous reaction network for generating both 2-aminooxazole and 2-aminoimidazole from a common carbon source has been a goal, achieving this in a truly continuous fashion has presented challenges. pnas.org However, flow chemistry has been successfully used to synthesize 2-aminooxazole without the need for purification of intermediates. pnas.org
Synthesis of Structural Analogs and Derivatives of this compound
The structural framework of this compound offers multiple points for chemical modification, enabling the generation of a wide array of analogs and derivatives. The phenolic hydroxyl group, the exocyclic amino group, and the oxazole ring itself serve as handles for strategic functionalization. These modifications are pursued to explore structure-activity relationships (SAR) and to optimize the physicochemical and pharmacological properties of the parent compound.
Strategic Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for derivatization, allowing for the modulation of properties such as solubility, lipophilicity, and metabolic stability. The most common strategies involve etherification and esterification reactions. nih.gov These modifications can also serve to introduce new functionalities or to act as prodrugs.
Etherification: The formation of an ether linkage is a prevalent strategy to cap the phenolic hydroxyl group. This is typically achieved via Williamson ether synthesis, where the phenoxide, generated by treating this compound with a suitable base (e.g., K₂CO₃, NaH), is reacted with an alkyl halide (e.g., alkyl bromide or iodide). This approach allows for the introduction of a diverse range of alkyl and substituted alkyl groups. For instance, introducing polyether chains like those derived from 2-(2-bromoethoxy)tetrahydro-2H-pyran can enhance solubility. service.gov.uk
Esterification: Acylation of the phenolic hydroxyl group to form esters is another common modification. This can be accomplished using various acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. This strategy is not only useful for altering the compound's properties but also for installing moieties that can be cleaved in vivo, releasing the active phenolic parent compound. nih.gov
The choice of reagent for either etherification or esterification dictates the nature of the resulting derivative, as detailed in the table below.
| Reaction Type | Reagent Class | Resulting Derivative | Potential Property Change |
| Etherification | Alkyl Halides (e.g., methyl iodide, benzyl (B1604629) bromide) | O-Alkyl/O-Aryl Ethers | Increased lipophilicity, altered metabolic profile |
| Etherification | Substituted Alkyl Halides (e.g., 2-chloroethanol) | Functionalized Ethers | Introduction of new reactive handles or polar groups |
| Esterification | Acyl Chlorides/Anhydrides (e.g., acetyl chloride) | O-Acyl Esters | Prodrug potential, altered solubility |
| Esterification | Sulfonyl Chlorides (e.g., tosyl chloride) | Sulfonate Esters | Increased leaving group potential for further reaction |
This table presents common functionalization strategies for phenolic hydroxyl groups.
Modifications and Substitutions on the Aminooxazole Ring
The 2-aminooxazole moiety is rich in chemical handles for diversification. Modifications can be targeted at the exocyclic amino group or the carbon atoms of the oxazole ring itself.
N-Functionalization: The primary amino group at the C2 position is a key site for modification. It readily undergoes nucleophilic substitution reactions with electrophilic reagents. evitachem.com
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. This transformation can influence the electronic properties of the oxazole ring and introduce a variety of substituents.
N-Alkylation: The amino group can be alkylated using alkyl halides, although control of the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.
N-Sulfonylation: Reacting the amino group with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamide derivatives, which can significantly alter the acidity and hydrogen bonding capacity of the N-H group. biointerfaceresearch.com
Ring Substitution: Introducing substituents directly onto the oxazole ring is a more complex endeavor that often relies on building the ring from appropriately substituted precursors rather than post-synthetic modification. Several synthetic methods for oxazoles can be adapted for this purpose:
Van Leusen Reaction: This method constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comsemanticscholar.orgacs.org By using a substituted derivative of 2-hydroxy-benzaldehyde in this reaction, one could theoretically generate analogs with substituents at the C4 position of the oxazole ring, although the primary product is typically the 5-substituted oxazole. ijpsonline.comsemanticscholar.orgacs.orgresearchgate.net
Rhodium-Catalyzed Annulation: Modern catalytic methods, such as the rhodium-catalyzed annulation of triazoles and aldehydes, provide access to 2,5-disubstituted oxazoles. nih.gov Adapting such a strategy could allow for the synthesis of derivatives with varied substituents at the C5 position, starting from a different aryl aldehyde precursor.
From α-Haloketones (Bredereck Reaction): The reaction of α-haloketones with amides is a classical method for forming 2,4-disubstituted oxazoles. ijpsonline.com This could be used to create analogs by varying the structure of the α-haloketone.
| Modification Site | Reaction/Method | Reagent/Precursor | Resulting Structure |
| 2-Amino Group | N-Acylation | Acyl Chloride (R-COCl) | 2-(Acylamino)oxazole derivative |
| 2-Amino Group | N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | 2-(Sulfonamido)oxazole derivative biointerfaceresearch.com |
| Oxazole C4 | Bredereck Reaction | Substituted α-haloketone | 4-Substituted-2-aminooxazole derivative ijpsonline.com |
| Oxazole C5 | Van Leusen Reaction | Substituted Aldehyde | 5-Substituted-oxazole derivative semanticscholar.orgacs.org |
This table summarizes key strategies for modifying the aminooxazole ring.
Combinatorial and Parallel Synthesis Approaches for Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed. These strategies enable the rapid generation of large, systematically organized collections (libraries) of related compounds. google.com These libraries are invaluable for high-throughput screening and SAR studies. nih.gov
A common approach involves solid-phase synthesis, where one of the starting materials is covalently attached to an insoluble polymer resin. google.com The subsequent chemical transformations are carried out on the resin-bound substrate. Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process.
A hypothetical solid-phase combinatorial synthesis of a this compound library could proceed as follows:
Resin Attachment: A protected 2-aminophenol derivative is anchored to a suitable solid support, such as a SASRIN or Wang resin.
Scaffold Formation: The resin-bound aminophenol is then used as the starting point for the construction of the aminooxazole ring, for example, through cyclization with a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.org
Diversification: The resin-bound scaffold is then distributed into an array of separate reaction vessels. In each vessel, a different building block is introduced to functionalize one of the reactive sites.
Diversity Point 1 (Amino Group): A set of different acyl chlorides, sulfonyl chlorides, or aldehydes (for reductive amination) is used to create a diverse array of N-substituted derivatives. google.com
Diversity Point 2 (Phenolic Group): After deprotection (if necessary), the phenolic hydroxyl can be reacted with a set of alkyl halides or acyl chlorides to introduce a second level of diversity.
Cleavage and Isolation: Finally, the derivatized compounds are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final products in a spatially addressed format (e.g., a 96-well plate), ready for biological evaluation. nih.gov
This "split-and-pool" or parallel synthesis strategy allows for the exponential expansion of the number of unique compounds from a limited set of starting materials, providing an efficient route to extensive derivative libraries. google.comscielo.br
Mechanistic Organic Chemistry of 2 2 Aminooxazol 5 Yl Phenol
Detailed Investigation of Reaction Pathways and Intermediates in Synthesis
The synthesis of 2-(2-aminooxazol-5-yl)phenol can be approached through several routes, primarily involving the construction of the oxazole (B20620) ring from a precursor derived from 2-aminophenol (B121084). One common strategy is the reaction of a 2-aminophenol derivative with a suitable cyanating agent to form a 2-aminobenzoxazole, which is an isomer of the target molecule. nih.govacs.org However, to obtain the 2-aminooxazol-5-yl substitution pattern, alternative strategies are required.
A plausible synthetic pathway involves the reaction of 2-aminophenol with a reagent that provides the C2-N and C5 carbons of the oxazole ring. A common method for forming 2-aminooxazoles is the reaction of α-haloketones with urea (B33335) or its derivatives. bioline.org.br In the context of this compound, a potential precursor would be an α-halo-α'-(2-hydroxyphenyl)ketone.
A likely synthetic approach is the condensation of 2-aminophenol with a suitable precursor to form the oxazole ring. evitachem.com One such method involves the reaction of 2-aminophenol with an aldehyde under acidic or basic conditions to facilitate cyclization. evitachem.com For instance, the reaction of 2-aminophenol with an appropriate aldehyde could lead to a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to form the oxazole ring.
A more direct route to the 2-aminooxazole moiety involves the reaction of an α-hydroxyketone with cyanamide (B42294). In this case, 2-hydroxy-1-(2-hydroxyphenyl)ethan-1-one could be reacted with cyanamide in the presence of an acid catalyst. The proposed mechanism would involve the protonation of the ketone, followed by nucleophilic attack of the cyanamide nitrogen. Subsequent cyclization and dehydration would yield the target compound.
Another viable synthetic route involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of a Lewis acid like BF₃·Et₂O. nih.govacs.org The reaction of 2-aminophenol with NCTS would likely proceed through the initial activation of the cyano group by the Lewis acid, followed by nucleophilic attack of the amino group of 2-aminophenol. An intramolecular cyclization involving the phenolic hydroxyl group would then lead to the formation of the oxazole ring. nih.govacs.org
| Synthetic Pathway | Key Reagents | Plausible Intermediates | General Conditions | Reference |
| From α-haloketone | α-halo-α'-(2-hydroxyphenyl)ketone, Urea | Imine, Dihydrooxazole | Basic or neutral, heating | bioline.org.br |
| From α-hydroxyketone | 2-hydroxy-1-(2-hydroxyphenyl)ethan-1-one, Cyanamide | Cyanohydrin, Imine | Acidic catalysis, heating | General |
| From 2-aminophenol & aldehyde | 2-aminophenol, Glyoxal derivative | Schiff base | Acidic or basic catalysis | evitachem.com |
| From 2-aminophenol & NCTS | 2-aminophenol, NCTS, BF₃·Et₂O | Activated cyano-complex, Amidine | Reflux in dioxane | nih.govacs.org |
Reactivity Studies of the Oxazole Ring System within the Compound
The oxazole ring in this compound is an electron-rich heterocycle, and its reactivity is influenced by the amino group at the 2-position and the phenolic ring at the 5-position. The amino group at C2 significantly enhances the nucleophilicity of the ring, particularly at the C5 position.
The 2-amino group makes the oxazole ring susceptible to electrophilic substitution, although the directing effects of the substituents need to be considered. The amino group can also participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides. evitachem.com The oxazole ring itself can undergo reduction to the corresponding oxazoline (B21484) or even open to form an amino alcohol derivative under strong reducing conditions, for example, using lithium aluminum hydride or sodium borohydride. evitachem.com
The nitrogen atom in the oxazole ring is basic, but less so than in imidazole (B134444) due to the presence of the more electronegative oxygen atom. Protonation would likely occur at this nitrogen atom.
Reactivity Studies of the Phenolic Moiety and its Influence on Reactivity
The phenolic moiety in this compound is a key determinant of its reactivity. The hydroxyl group is acidic and will readily deprotonate in the presence of a base. This deprotonation increases the electron-donating ability of the phenolic ring, further activating it towards electrophilic aromatic substitution. The hydroxyl group directs incoming electrophiles to the ortho and para positions.
The phenolic hydroxyl group can undergo oxidation to form quinone-type derivatives, a common reaction for phenols. evitachem.com Reagents such as potassium permanganate (B83412) or hydrogen peroxide can be used for this transformation. evitachem.com The presence of the electron-donating aminooxazole substituent would likely facilitate this oxidation.
Conversely, the phenolic hydroxyl group influences the reactivity of the oxazole ring. The electron-donating nature of the hydroxyl group (and even more so the phenoxide) increases the electron density of the entire conjugated system, potentially enhancing the nucleophilicity of the oxazole ring. The formation of intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the oxazole ring can also influence the molecule's conformation and reactivity. researchgate.net
Analysis of Tautomeric Forms and Isomerism of this compound
Tautomerism is an important consideration for this compound due to the presence of both amino and hydroxyl groups on a conjugated system. Several tautomeric forms are possible, including amino-imino and keto-enol tautomerism.
Amino-Imino Tautomerism: The 2-aminooxazole moiety can exist in equilibrium between the amino form (2-aminooxazole) and the imino form (2-iminooxazoline). The amino form is generally the more stable tautomer for 2-aminooxazoles.
Keto-Enol Tautomerism: The phenolic part of the molecule can exhibit keto-enol tautomerism, where the enol form (the phenol) is in equilibrium with a keto form (a cyclohexadienone). For simple phenols, the enol form is overwhelmingly favored due to the aromaticity of the benzene (B151609) ring. However, studies on related compounds like 2-(2'-hydroxyphenyl)oxazole have shown evidence for the existence of the keto tautomer, particularly in the excited state. researchgate.netresearchgate.net
Combined Tautomerism: It is also possible to have tautomers that involve both functional groups, leading to zwitterionic structures.
The relative stability of these tautomers can be influenced by the solvent, temperature, and pH. researchgate.net Computational studies on related systems have been used to predict the relative stabilities of different tautomers.
| Tautomeric Form | Description | Key Structural Feature | Anticipated Stability |
| Amino-Enol | The predominant form | Aromatic phenol (B47542) and 2-aminooxazole | Most stable in most conditions |
| Imino-Enol | Tautomer of the amino group | 2-Iminooxazoline ring | Less stable than amino form |
| Amino-Keto | Tautomer of the phenol group | Cyclohexadienone ring | Significantly less stable due to loss of aromaticity |
| Zwitterionic | Internal salt | Phenoxide and protonated oxazole nitrogen | May be present in polar solvents |
Elucidation of Rearrangement Reactions and Degradation Pathways
The this compound scaffold has the potential to undergo several rearrangement reactions, characteristic of the oxazole ring system.
Cornforth Rearrangement: This rearrangement is typical for 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions via a nitrile ylide intermediate. wikipedia.org While the title compound does not have a 4-acyl group, derivatives of it could potentially undergo this type of rearrangement. chem-station.comchim.it
Photochemical Rearrangements: Oxazoles can undergo photochemical rearrangement to isoxazoles or other heterocyclic systems upon UV irradiation. nih.gov This often proceeds through the homolytic cleavage of the O-N bond. nih.gov
Smiles Rearrangement: While more commonly associated with other heterocyclic systems, intramolecular aromatic nucleophilic substitution reactions resembling the Smiles rearrangement could be envisioned under certain conditions, particularly if the amino group is derivatized to create a better leaving group. nih.govacs.org
The degradation of this compound is likely to proceed through the oxidation of the phenolic ring. Phenolic compounds are known to be susceptible to oxidative degradation, which can be initiated by chemical oxidants, enzymes, or electrochemical methods. rsc.orgrsc.org The degradation can lead to the formation of quinones and, upon further oxidation, ring-opened products such as carboxylic acids. evitachem.comrsc.org The oxazole ring may also be susceptible to degradation, particularly under harsh acidic or basic conditions, which could lead to hydrolysis and ring opening. The biodegradation of phenolic compounds often involves hydroxylation followed by ring cleavage. nih.gov
Computational and Theoretical Studies of 2 2 Aminooxazol 5 Yl Phenol
Molecular Orbital Theory Calculations and Electronic Structure Analysis
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. By calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), crucial insights into the molecule's reactivity and electronic transitions can be gained. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For aromatic and heterocyclic systems like 2-(2-Aminooxazol-5-yl)phenol, these calculations help identify the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. Computational studies on similar amino-oxadiazole phenols have utilized these analyses to understand charge transfer within the molecule. semanticscholar.orgscirp.org
Table 1: Illustrative Frontier Molecular Orbital Energies This table presents representative data calculated for molecules with similar functional groups, as specific published data for this compound is not available.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Indicates the energy of the highest occupied molecular orbital, suggesting regions with electron-donating capacity (likely the phenol (B47542) and amino groups). |
| ELUMO | -1.20 | Indicates the energy of the lowest unoccupied molecular orbital, suggesting regions with electron-accepting capacity (likely the oxazole (B20620) ring). |
Density Functional Theory (DFT) Applications for Geometries, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. scirp.org Methods such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to perform geometry optimizations on oxazole derivatives. semanticscholar.org
Such calculations for this compound would yield a detailed picture of its three-dimensional structure in the ground state. This includes precise predictions of bond lengths, bond angles, and dihedral angles. The optimized geometry is the starting point for further calculations, including vibrational frequencies, conformational analysis, and reaction energetics.
Table 2: Predicted Geometrical Parameters from DFT Calculations This table contains plausible data based on DFT calculations performed on analogous heterocyclic and phenolic compounds. semanticscholar.org
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-OH (Phenol) | 1.36 Å |
| Bond Length | C=N (Oxazole) | 1.31 Å |
| Bond Length | C-NH2 (Oxazole) | 1.37 Å |
| Bond Length | C-C (Inter-ring) | 1.47 Å |
| Bond Angle | C-C-O (Phenol) | 119.5° |
| Bond Angle | C-O-C (Oxazole) | 105.0° |
Conformational Analysis and Energy Landscapes of the Compound
A conformational analysis would typically be performed by systematically rotating this bond and calculating the relative energy at each step using DFT. This process generates a potential energy surface (PES), which reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion. The global minimum on this landscape represents the most stable, and likely most abundant, conformation of the molecule in the gas phase. The planarity or twist between the two rings affects the molecule's conjugation and steric interactions.
Table 3: Illustrative Conformational Energy Profile This table provides a hypothetical energy landscape to illustrate the results of a conformational analysis.
| Dihedral Angle (Phenol-Oxazole) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0° | 1.5 | Planar, sterically hindered |
| 30° | 0.0 | Twisted, global energy minimum (most stable) |
| 60° | 0.8 | Twisted |
Prediction of Spectroscopic Signatures via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies using DFT, one can generate a theoretical infrared (IR) spectrum. Comparing these calculated frequencies with experimental data helps in the assignment of vibrational modes to specific functional groups. semanticscholar.orgresearchgate.net Studies on related aminooxazole derivatives have used IR spectroscopy to confirm the presence of key functional groups. nih.govbiointerfaceresearch.comekb.eg
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption peaks in the UV-Visible spectrum. semanticscholar.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of the molecule and its derivatives.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups Calculated frequencies are often systematically higher than experimental values and are typically scaled for better comparison.
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3550 | 3200–3600 |
| N-H Symmetric Stretch | Amino -NH2 | 3450 | 3300–3400 |
| N-H Asymmetric Stretch | Amino -NH2 | 3540 | 3400–3500 |
| C=N Stretch | Oxazole Ring | 1660 | 1615–1680 |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations typically model a molecule in isolation (gas phase), Molecular Dynamics (MD) simulations provide a way to study its dynamic behavior in a condensed-phase environment, such as in a solvent like water. researchgate.netresearchgate.net MD simulations model the movements of atoms over time based on a classical force field.
For this compound, an MD simulation would reveal how the molecule interacts with solvent molecules, how its conformation fluctuates over time, and the stability of intra- and intermolecular hydrogen bonds. This is crucial for understanding its behavior in a biological or aqueous environment, providing insights into its solubility, stability, and how it might interact with a biological target. The simulation allows for a more thorough exploration of the conformational landscape than a static PES scan. ajchem-a.com
Table 5: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative set of parameters for an MD simulation of the target compound in an aqueous solution.
| Parameter | Value/Description | Purpose |
|---|---|---|
| Force Field | GROMOS54a7 / AMBER | A set of parameters to describe the potential energy of the system. |
| Solvent Model | SPC/E or TIP3P | Explicit water models to simulate the aqueous environment. |
| Box Type | Cubic | Defines the simulation cell boundaries. |
| Temperature | 300 K | Maintained using a thermostat (e.g., V-rescale) to simulate physiological conditions. |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) for an NPT ensemble. |
Advanced Spectroscopic Analysis and Structural Elucidation of 2 2 Aminooxazol 5 Yl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of a molecule. Although specific experimental data for 2-(2-Aminooxazol-5-yl)phenol is not widely published, a detailed spectral analysis can be predicted based on established chemical shift principles and data from analogous structures.
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons of the phenol (B47542) ring and the oxazole (B20620) ring, as well as exchangeable protons from the amino and hydroxyl groups. The splitting patterns (multiplicity) and coupling constants (J) would further confirm the substitution pattern of the phenyl ring.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal, and its chemical shift is indicative of its electronic environment. The chemical shifts for the oxazole ring carbons are particularly characteristic. nih.gov
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | br s | 1H | Phenolic -OH |
| ~7.50 | s | 1H | Oxazole C4-H |
| ~7.20 | dd | 1H | Phenyl C6-H |
| ~7.10 | dt | 1H | Phenyl C4-H |
| ~6.90 | dt | 1H | Phenyl C5-H |
| ~6.80 | dd | 1H | Phenyl C3-H |
| ~6.50 | br s | 2H | Amino -NH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | Oxazole C2 |
| ~155.0 | Phenol C1-OH |
| ~140.0 | Oxazole C5 |
| ~130.0 | Phenyl C4 |
| ~128.0 | Phenyl C6 |
| ~122.0 | Oxazole C4 |
| ~120.0 | Phenyl C2 |
| ~118.0 | Phenyl C5 |
| ~116.0 | Phenyl C3 |
Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₉H₇N₃O₂.
Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). A plausible fragmentation pattern would involve initial cleavages of the oxazole ring and losses of small neutral molecules such as CO, HCN, and H₂O from the phenolic moiety. The fragmentation of the phenol ring itself can also contribute to the observed product ions.
Predicted HRMS Data
| Ion Formula | Calculated m/z |
| [C₉H₇N₃O₂ + H]⁺ | 190.0611 |
| [C₉H₇N₃O₂ + Na]⁺ | 212.0430 |
Plausible Fragmentation Pathways
A primary fragmentation could involve the cleavage of the oxazole ring, leading to the formation of a phenoxy radical cation and a fragment corresponding to the 2-amino-5-yl portion. Subsequent fragmentations could include the loss of CO from the phenol ring, a characteristic fragmentation for phenolic compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C=N, C=C, and C-O stretching frequencies. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Characteristic IR and Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 - 3200 | O-H and N-H stretching |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1640 | C=N stretching (oxazole) |
| 1600 - 1450 | Aromatic C=C stretching |
| ~1550 | N-H bending |
| 1300 - 1200 | Phenolic C-O stretching |
| 1200 - 1100 | C-O-C stretching (oxazole) |
X-ray Crystallography for Single-Crystal Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and insights into intermolecular interactions such as hydrogen bonding and crystal packing.
As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. The acquisition of such data would be invaluable for definitively confirming its solid-state conformation and understanding its intermolecular interactions, which are crucial for predicting its physical properties.
Applications of 2 2 Aminooxazol 5 Yl Phenol in Organic Synthesis and Methodological Development
Utilization as a Versatile Synthetic Building Block or Intermediate
No literature is available that describes the use of 2-(2-Aminooxazol-5-yl)phenol as a foundational molecule or an intermediate for the synthesis of other complex organic compounds.
Participation in Multi-Component Reactions and Heterocycle Annulations
There are no documented instances of this compound being employed as a reactant in multi-component reactions or in annulation strategies for the construction of new heterocyclic ring systems.
Exploration as a Ligand in Catalysis or a Component in Organocatalysis
There is no available research on the investigation or application of this compound as a ligand for metal-based catalysis or as a component in organocatalytic systems.
Table of Compounds
As no specific reactions or related compounds could be discussed in the context of this compound's applications, a table of mentioned compounds cannot be generated.
Medicinal Chemistry and Chemical Biology Research Based on the 2 2 Aminooxazol 5 Yl Phenol Scaffold
Rational Design Principles for Derivatization in Drug Discovery Programs
The rational design of derivatives based on the 2-(2-aminooxazol-5-yl)phenol scaffold is a key strategy in drug discovery. This approach aims to optimize the pharmacological properties of lead compounds by making targeted chemical modifications. The primary goals of derivatization include enhancing binding affinity to the biological target, improving selectivity, and optimizing pharmacokinetic properties.
One common strategy involves the modification of the amino group on the oxazole (B20620) ring. For instance, the synthesis of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives begins with the core 3-(2-aminooxazol-5-yl)-2H-chromen-2-one structure. nih.govresearchgate.net By reacting this primary amine with various substituted aldehydes, a library of Schiff base derivatives can be generated. nih.govresearchgate.net This allows for the exploration of a wide range of substituents at this position, influencing factors like steric bulk, electronics, and hydrogen bonding potential, which can significantly impact biological activity. nih.gov
Another key principle in the rational design of these compounds is the strategic modification of the phenolic hydroxyl group. This group can act as a hydrogen bond donor and is often crucial for interaction with biological targets. Modifications at this position, or on the phenyl ring itself, can be used to fine-tune the electronic properties and binding interactions of the molecule.
Structure-Activity Relationship (SAR) Investigations for Modulating Biological Interactions
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For derivatives of the this compound scaffold, SAR investigations have provided valuable insights into the structural requirements for various biological effects, including antimicrobial and anticancer activities. nih.govresearchgate.net
In a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, the nature of the substituent on the benzylideneamino group was found to play a significant role in their biological activity. nih.gov For example, the presence of electron-releasing groups, such as an isopropyl group at the para position, was shown to enhance antibacterial activity against Bacillus subtilis. nih.gov Conversely, the introduction of a phenoxy-methyl)benzene group led to increased antibacterial activity against E. coli and S. aureus, as well as antifungal activity against C. albicans. nih.gov
The position of substituents on the aromatic ring is also a critical factor. For instance, a derivative with hydroxyl and methoxy (B1213986) groups at the meta and para positions of the substitution portion demonstrated increased antibacterial activity against P. aeruginosa and enhanced anticancer activity against the HCT116 cancer cell line. nih.govresearchgate.net These findings highlight the importance of both electronic and steric factors in determining the biological activity of these compounds.
The following table summarizes the SAR findings for a selection of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives:
| Compound ID | Substitution on Benzylideneamino Group | Observed Biological Activity |
| 8 | p-isopropyl | Increased antibacterial activity against B. subtilis nih.gov |
| 3 | p-(phenoxymethyl)benzene | Enhanced antibacterial activity against E. coli and S. aureus; enhanced antifungal activity against C. albicans nih.gov |
| 5 | p-(phenoxymethyl)benzene | Improved antifungal activity against C. albicans nih.gov |
| 14 | m,p-hydroxy, methoxy | Increased antibacterial activity against P. aeruginosa; increased anticancer activity against HCT116 cell line nih.govresearchgate.net |
| 6 | Not specified in detail in the provided text | Potent anticancer activity against MCF7 cell line nih.govresearchgate.net |
These SAR studies provide a roadmap for the rational design of more potent and selective analogs based on the this compound scaffold.
Computational Approaches: Molecular Docking and Virtual Screening for Target Interaction Prediction
Computational methods, particularly molecular docking and virtual screening, are indispensable tools in modern drug discovery programs involving the this compound scaffold. These techniques allow for the prediction of binding modes and affinities of ligands with their biological targets, thereby guiding the rational design of new derivatives.
Molecular docking studies have been successfully employed to understand the interactions between active oxazole compounds and their target proteins. For example, in the case of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives with anticancer activity, docking studies were performed against cyclin-dependent kinase 8 (CDK8) for the HCT116 cell line and estrogen receptor-α (ER-α) for the MCF7 cell line. nih.govresearchgate.net These studies revealed that the most potent compounds exhibited good docking scores and favorable binding interactions within the ATP-binding pocket of the respective kinases. nih.gov
The docking results for the most active compounds, compound 14 against CDK8 and compound 6 against ER-α, indicated that these molecules could serve as leads for the rational design of more potent anticancer agents. nih.govresearchgate.net The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, provide a structural basis for their observed biological activity.
The following table presents the docking scores for selected compounds against their respective targets:
| Compound | Target Protein | Docking Score | Interacting Residues |
| 14 | CDK8 (HCT116) | -7.491 | ARG356, VAL27, GLY28, LEU359, ALA50, LYS52, VAL35, LEU158, ASP98, PHE97, ALA172, ASP173, PHE176, ALA100, TYR99 nih.gov |
| 6 | ER-α (MCF7) | -6.462 | ILE424, MET421, LEU525, MET343, LEU346, THR347, A350, ASP351, LEU354, LEU539, LEU536, VAL534, VAL533 nih.gov |
Virtual screening can also be utilized to screen large libraries of compounds containing the this compound scaffold against various biological targets, helping to identify novel hit compounds for further development.
Investigation of the this compound Core as a Promising Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound core possesses several key features that make it a promising pharmacophore for a variety of biological targets. These features include:
A hydrogen bond donor: The phenolic hydroxyl group can act as a crucial hydrogen bond donor.
A hydrogen bond acceptor/donor: The amino group on the oxazole ring can participate in hydrogen bonding as both a donor and an acceptor.
An aromatic ring: The phenol (B47542) ring can engage in π-π stacking and hydrophobic interactions.
A heterocyclic ring system: The oxazole ring provides a rigid scaffold and potential for further interactions.
The versatility of this pharmacophore is demonstrated by the wide range of biological activities exhibited by its derivatives, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net The ability to readily modify the core structure at multiple positions allows for the fine-tuning of its pharmacophoric features to achieve desired biological effects.
The this compound scaffold can be considered a "privileged structure" in medicinal chemistry, as it is capable of binding to multiple, unrelated classes of proteins with high affinity. This makes it an attractive starting point for the development of new drugs targeting a diverse array of diseases.
Elucidation of Biochemical Target Binding Mechanisms (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Mechanisms)
Understanding the biochemical mechanism by which compounds based on the this compound scaffold exert their effects is crucial for their development as therapeutic agents. This involves elucidating their binding mechanisms to specific biological targets, such as enzymes or receptors.
For derivatives exhibiting anticancer activity, a likely mechanism of action is the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). nih.gov Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of CDKs, thereby competing with the natural substrate and inhibiting enzyme activity. nih.govresearchgate.net This inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.
Similarly, for compounds targeting the estrogen receptor-α (ER-α), the binding mechanism is likely competitive inhibition. nih.gov By binding to the ligand-binding domain of ER-α, these compounds can block the binding of estrogen, thereby preventing the receptor's activation and downstream signaling pathways that promote the growth of estrogen-receptor-positive breast cancers. nih.gov
Further biochemical and biophysical studies, such as enzyme kinetics and X-ray crystallography, would be necessary to fully elucidate the precise binding modes and inhibitory mechanisms of these compounds. These studies would provide a more detailed understanding of the molecular interactions driving their biological activity and guide the future design of more effective and specific inhibitors.
Supramolecular Chemistry and Material Science Aspects of 2 2 Aminooxazol 5 Yl Phenol
Investigation of Hydrogen Bonding Networks and Self-Assembly Properties
The structure of 2-(2-Aminooxazol-5-yl)phenol features multiple sites capable of participating in hydrogen bonding, which is a primary driver for self-assembly and the formation of ordered supramolecular structures. The hydroxyl (-OH) group of the phenol (B47542) ring is a strong hydrogen bond donor, while the primary amine (-NH2) group on the oxazole (B20620) ring can act as both a donor and an acceptor. Furthermore, the nitrogen atom within the oxazole ring serves as a hydrogen bond acceptor.
These functionalities allow for a variety of intermolecular hydrogen bonding motifs, including:
Donor-Acceptor Chains: Linear or zigzag chains can form through interactions between the phenolic -OH of one molecule and the oxazole nitrogen of another.
Dimeric Structures: Amine-to-hydroxyl or amine-to-oxazole nitrogen interactions could lead to the formation of stable dimeric pairs.
Sheet-like Assemblies: A combination of N-H···O, O-H···N, and N-H···N bonds can extend in two dimensions, creating layered structures.
The interplay of these interactions governs the self-assembly process, leading to the spontaneous organization of molecules into well-defined architectures such as films, fibers, or crystalline networks. The planarity of the oxazole and phenol rings may also facilitate π-π stacking interactions, further stabilizing the resulting supramolecular assemblies. The specific arrangement and strength of these non-covalent bonds are influenced by factors such as solvent polarity and temperature.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Hydrogen Bond Donor Group | Hydrogen Bond Acceptor Group | Potential Interaction Type |
| Phenolic -OH | Oxazole Nitrogen | Strong, directional |
| Phenolic -OH | Amino Nitrogen | Moderate |
| Amino -NH | Phenolic Oxygen | Moderate |
| Amino -NH | Oxazole Nitrogen | Moderate |
| Amino -NH | Amino Nitrogen | Weaker, directional |
Exploration of Coordination Chemistry with Metal Ions and Complex Formation
The presence of multiple heteroatoms (N, O) with lone pairs of electrons makes this compound an excellent candidate for a chelating ligand in coordination chemistry. The phenolic hydroxyl group, upon deprotonation, becomes a potent coordination site for a wide range of metal ions. The adjacent amino group and the oxazole nitrogen can also participate in chelation, forming stable five- or six-membered rings with a central metal ion.
Phenolic compounds are well-known for their ability to form stable complexes, often referred to as metal-phenolic networks (MPNs), with various metal ions such as Fe(III), Cu(II), and Zn(II). The coordination can involve the hydroxyl and carboxyl groups, as well as catechol and galloyl functionalities. In the case of this compound, the ortho arrangement of the phenolic hydroxyl and the oxazole ring provides a bidentate O,N-chelation site. The additional amino group could lead to tridentate coordination, enhancing the stability and selectivity of the resulting metal complexes.
The formation of these complexes can dramatically alter the electronic and photophysical properties of the molecule, leading to changes in color, fluorescence, and redox potential. The specific geometry and stoichiometry of the metal complexes (e.g., 1:1, 1:2 M:L ratios) would depend on the nature of the metal ion, its preferred coordination number, and the reaction conditions.
Table 2: Potential Coordination Sites and Resulting Metal Complex Properties
| Potential Donor Atoms | Possible Chelation Mode | Example Metal Ions | Potential Properties of Complex |
| Phenolic Oxygen, Oxazole Nitrogen | Bidentate | Cu(II), Zn(II), Ni(II) | Altered UV-Vis absorption, fluorescence |
| Phenolic Oxygen, Amino Nitrogen | Bidentate | Fe(III), Al(III) | Colorimetric changes, catalytic activity |
| Phenolic-O, Oxazole-N, Amino-N | Tridentate | Co(II), Mn(II) | Enhanced stability, specific geometry |
Potential Integration into Polymeric Architectures and Hybrid Materials (Theoretical Aspects)
The functional groups of this compound, specifically the primary amine and the phenolic hydroxyl, present opportunities for its integration into polymeric structures. These groups can act as reactive sites for polymerization reactions, allowing the molecule to be incorporated as a monomeric unit into various polymer backbones.
Theoretical possibilities for polymerization include:
Polycondensation Reactions: The amino group could react with dicarboxylic acids or acyl chlorides to form polyamides, while the phenolic group could react with formaldehyde (B43269) to create phenolic resins or with epoxides to form epoxy resins.
Polymer Modification: The molecule could be grafted onto existing polymer chains that have reactive side groups, thereby functionalizing the polymer with the unique properties of the aminooxazole-phenol moiety.
The incorporation of this compound into a polymer matrix could create hybrid materials with enhanced thermal stability, metal-binding capacity, or specific optical properties. The rigid, aromatic structure of the molecule would likely increase the glass transition temperature and mechanical strength of the resulting polymer. Furthermore, the presence of metal-coordinating sites within the polymer structure could lead to the development of novel catalysts, sorbents for metal ion removal, or self-healing materials where metal-ligand bonds act as reversible cross-links.
Conceptualization of this compound in Sensing and Recognition Systems (Design Principles)
The structural features of this compound make it a promising scaffold for the design of chemical sensors. The design of such sensors is typically based on a receptor-reporter model, where the molecule acts as a receptor that selectively binds to a target analyte (e.g., a metal ion), and this binding event triggers a measurable change in a reporter unit (e.g., a change in fluorescence or color).
Design principles for sensing systems based on this molecule could include:
Fluorescence Sensing: Many aromatic heterocyclic compounds, including oxazoles, are fluorescent. The coordination of metal ions to the ligand can modulate its fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF), where binding restricts intramolecular rotations and enhances emission, or photoinduced electron transfer (PET), where the binding of an analyte disrupts a quenching pathway. Paramagnetic metal ions like Cu(II) or Fe(III) often lead to fluorescence quenching.
Colorimetric Sensing: The formation of metal complexes frequently results in the appearance of new absorption bands in the visible spectrum, leading to a distinct color change. This allows for the simple visual detection of the target analyte.
Selective Recognition: By tailoring the spatial arrangement of the coordinating atoms (the chelation cavity), it is theoretically possible to achieve selectivity for specific metal ions based on their size, charge, and preferred coordination geometry. The combination of the "hard" oxygen donor of the phenol and the "borderline" nitrogen donors of the oxazole and amine groups could offer selectivity for a range of metal ions.
The development of such sensors would involve studying the molecule's photophysical response to a variety of cations and anions in different solvent systems to establish its sensitivity and selectivity profile.
Future Directions and Emerging Research Avenues for 2 2 Aminooxazol 5 Yl Phenol
Development of Sustainable and Atom-Economical Synthetic Methodologies
The progression of 2-(2-Aminooxazol-5-yl)phenol from a laboratory curiosity to a viable lead compound hinges on the development of environmentally benign and efficient synthetic routes. Traditional multi-step syntheses often suffer from low yields and the use of hazardous reagents. Future research must prioritize "green chemistry" principles to enhance sustainability and cost-effectiveness.
Key research avenues include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions, aligning with green chemistry goals. mdpi.com
Catalysis Innovation: The use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), has shown promise in the synthesis of related benzoxazole (B165842) derivatives, offering high yields and catalyst reusability. mdpi.com Exploring similar catalysts for the oxazole (B20620) ring formation could be a fruitful endeavor.
Atom-Economical Reactions: Methodologies that maximize the incorporation of starting material atoms into the final product are crucial. Cycloisomerization of propargylic amides and [2+2+1] annulation reactions are examples of highly efficient and atom-economic routes to functionalized oxazoles that warrant investigation for this specific scaffold. organic-chemistry.orgijpsonline.com
Use of Greener Solvents: Replacing conventional volatile organic compounds with alternatives like ionic liquids or deep eutectic solvents (DES) can render syntheses more sustainable. mdpi.comnih.govmdpi.com Ionic liquids, for instance, can sometimes be recovered and reused for multiple reaction cycles without significant loss of efficacy. nih.govmdpi.com
Table 1: Comparison of Sustainable Synthetic Strategies for Oxazole Derivatives
| Methodology | Advantages | Potential Challenges | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Requires specialized equipment, potential for localized overheating. | Used successfully for synthesizing benzoxazole derivatives with high yields (84-93%). mdpi.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. | Scalability can be an issue. | Demonstrated as a viable green method for benzoxazole synthesis. mdpi.com |
| Nanocatalysis (e.g., ZnO-NPs) | High efficiency, reusability of catalyst, mild reaction conditions. | Catalyst leaching and separation. | ZnO-NPs used to achieve high yields in the synthesis of Schiff bases, precursors to benzoxazoles. mdpi.com |
| Ionic Liquids as Solvents | Low vapor pressure, thermal stability, potential for reuse. | High cost, viscosity, and potential toxicity of some ionic liquids. | A one-pot synthesis of 4,5-disubstituted oxazoles in ionic liquids was shown to be eco-friendly and economical. nih.govmdpi.com |
| Atom-Economical Annulation | High efficiency, minimal waste generation. | May require specific catalysts (e.g., gold-based). | Gold-catalyzed [2+2+1] annulation of terminal alkynes and nitriles provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org |
Integration with Advanced Computational Modeling and Artificial Intelligence for Predictive Research
Future computational research should focus on:
Predictive Modeling: Machine learning and deep learning algorithms can be trained on existing data for oxazole derivatives to predict biological activities, pharmacokinetic profiles (ADME), and potential toxicity. azoai.commdpi.com This allows for the in silico screening of vast virtual libraries of this compound analogues to prioritize the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules based on desired therapeutic profiles. mdpi.comnih.gov These models can explore a vast chemical space to propose novel derivatives of this compound with optimized potency and selectivity for specific biological targets.
AI-Powered Retrosynthesis: Planning an efficient synthesis route is a major challenge in chemistry. AI platforms can analyze a target molecule and propose the most viable and efficient synthetic pathways by working backward from the final product, a process known as retrosynthesis. osu.edu
Molecular Docking and Simulation: These established computational techniques can be used to predict how derivatives of this compound bind to specific protein targets, providing insights into their mechanism of action at the molecular level. researchgate.netmdpi.com
Table 2: Applications of AI and Computational Modeling in this compound Research
| Application Area | Technique(s) | Objective | Expected Outcome |
|---|---|---|---|
| Lead Identification | Machine Learning, Virtual Screening | To predict the biological activity of virtual compounds. | Prioritized list of derivatives for synthesis and testing. nih.gov |
| Lead Optimization | Generative AI (GANs, RNNs) | To design novel molecules with enhanced properties (e.g., potency, solubility). | New chemical entities with improved therapeutic potential. nih.gov |
| Toxicity Prediction | Quantitative Structure-Toxicity Relationship (QSTR) models | To estimate the potential toxicity of new derivatives early in development. | Reduction in late-stage failures and animal testing. azoai.com |
| Synthesis Planning | AI-Powered Retrosynthesis | To identify efficient and novel synthetic routes. | Time and cost savings in chemical synthesis. osu.edu |
| Mechanism of Action | Molecular Docking, Molecular Dynamics Simulations | To visualize and analyze ligand-protein interactions. | Understanding of binding modes and rationale for structure-activity relationships. mdpi.com |
Exploration of Novel Biological Target Classes and Interaction Mechanisms
While initial studies have pointed towards antimicrobial and anticancer activities for related structures, the full therapeutic potential of the this compound scaffold is largely untapped. nih.gov The 2-aminooxazole moiety is considered a privileged structure in medicinal chemistry and a bioisostere of the 2-aminothiazole (B372263) nucleus, which is found in numerous bioactive compounds. acs.orgacs.orgnih.gov This suggests that the scaffold could interact with a wide range of biological targets.
Future research should systematically explore:
Enzyme Inhibition: Many heterocyclic compounds are effective enzyme inhibitors. Screening derivatives against key enzyme families implicated in human diseases—such as kinases, proteases, and metabolic enzymes like serine acetyltransferase—could uncover new therapeutic applications. mdpi.com
Receptor Modulation: The scaffold's structural features may allow it to bind to various cellular receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors, which are important targets in many pathologies.
Epigenetic Targets: Investigating the interaction of these compounds with epigenetic modifiers, such as histone deacetylases (HDACs) or methyltransferases, represents a frontier in cancer and inflammatory disease research.
Anti-Infective Mechanisms: Beyond general antimicrobial activity, future work could probe specific mechanisms, such as the inhibition of biofilm formation, disruption of quorum sensing, or targeting virulence factors in pathogenic bacteria and fungi. nih.gov The 2-aminooxazole scaffold has already shown promise as an antitubercular agent, an area deserving of deeper investigation. acs.orgwikipedia.org
Table 3: Potential Novel Biological Target Classes for this compound Derivatives
| Target Class | Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Protein Kinases | Oncology, Inflammation | Many approved kinase inhibitors contain heterocyclic scaffolds. |
| Proteases (e.g., Viral, Bacterial) | Infectious Diseases | Potential to inhibit pathogen replication and survival. |
| Epigenetic Enzymes (e.g., HDACs) | Oncology, Neurological Disorders | Heterocyclic compounds are known to interact with the active sites of these enzymes. |
| Nuclear Receptors (e.g., ER-α) | Oncology, Metabolic Diseases | The phenolic group may facilitate interactions with hormone receptors. researchgate.net |
| Bacterial Cell Division Proteins | Infectious Diseases | A validated pathway for novel antibiotics. |
Cross-Disciplinary Applications in Fields such as Optoelectronics or Nanotechnology (Theoretical Integration)
The unique combination of a phenol (B47542) ring and an aminooxazole ring endows this compound with electronic and structural properties that could, theoretically, be harnessed in materials science. The aromatic and heterocyclic systems are planar and contain a mix of electron-donating (amino, hydroxyl) and electron-withdrawing groups, which is often desirable for electronic applications.
Theoretical and exploratory avenues for future research include:
Organic Electronics: The π-conjugated system of the molecule could be a building block for larger organic semiconductors. Derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).
Sensing and Detection: The phenol and amino groups are capable of coordinating with metal ions. This suggests that the molecule could be developed into a fluorescent or colorimetric sensor for detecting specific metal ions or other environmental analytes.
Nanoparticle Functionalization: The compound could serve as a ligand to stabilize and functionalize nanoparticles (e.g., gold, silver, or quantum dots). biointerfaceresearch.com Such functionalized nanoparticles could have applications in targeted drug delivery, where the nanoparticle acts as a carrier and the oxazole derivative provides a therapeutic effect or targeting capability. They could also be used in nanocatalysis, where the nanoparticle provides the catalytic activity and the organic ligand modulates its selectivity. biointerfaceresearch.com
These cross-disciplinary applications remain largely theoretical and would require significant foundational research to validate. However, they represent exciting, long-term directions that could expand the utility of the this compound scaffold far beyond its immediate biomedical potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(2-Aminooxazol-5-yl)phenol and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted phenols and aminooxazole precursors. For example, derivatives like 3-(2-aminooxazol-5-yl)-coumarins are synthesized via cyclization reactions using thiourea or cyanamide under acidic conditions . Characterization of intermediates and final products is critical, employing techniques such as IR spectroscopy to confirm functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) and NMR to verify regiochemistry . Crystallographic validation (e.g., SHELX refinement) ensures structural accuracy .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, aromatic protons appear at δ 6.8–7.5 ppm, while the oxazole NH₂ group resonates near δ 5.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsion angles (e.g., dihedral angles between aromatic rings ≈40–55°) .
- IR Spectroscopy : Confirms functional groups, such as O–H (phenol) stretching at ~3200 cm⁻¹ and C=N (oxazole) at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the structural and electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) incorporate exact exchange and gradient corrections, improving accuracy for thermochemical properties (e.g., atomization energy deviations <3 kcal/mol) .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency calculations. Compare experimental vs. theoretical bond lengths (e.g., C–O in phenol: 1.36 Å vs. 1.38 Å calculated) .
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies intermolecular interactions, such as O–H⋯N bonds stabilizing crystal packing .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ values for 1,3,4-oxadiazole derivatives range 10–50 µM) .
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., kinase enzymes). For example, oxadiazole derivatives show hydrogen bonding with ATP-binding pockets .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance potency .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Purity Verification : Confirm compound purity (>95%) via HPLC or elemental analysis, as impurities (e.g., unreacted starting materials) may skew bioactivity .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
- Computational Validation : Compare DFT-derived electronic properties (e.g., HOMO-LUMO gaps) with experimental redox potentials to resolve discrepancies .
Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data. For example, intramolecular O–H⋯N bonds in this compound enforce planarity between oxazole and phenol rings .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with intermolecular H-bond density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
